molecular formula C13H24O4 B030163 12-Methoxy-12-oxododecanoic acid CAS No. 3903-40-0

12-Methoxy-12-oxododecanoic acid

Cat. No.: B030163
CAS No.: 3903-40-0
M. Wt: 244.33 g/mol
InChI Key: REGGDLIBDASKGE-UHFFFAOYSA-N
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Description

12-Methoxy-12-oxododecanoic acid (CAS: 3903-40-0) is a mono-methyl ester derivative of dodecanedioic acid, with the molecular formula C₁₃H₂₄O₄ and a molecular weight of 244.17 g/mol . It is synthesized via selective mono-methyl esterification of dodecanedioic acid using methanol and bifunctional alumina catalysts, yielding ~40% under optimized conditions . The compound’s structure is confirmed by ¹H NMR (δ 3.65 ppm for methoxy protons, δ 2.31 ppm for methylene groups adjacent to carbonyls) and ¹³C NMR (δ 179.6 and 174.3 ppm for carboxylic and ester carbonyls, respectively) . It is commercially available with ≥98% purity (TLC-verified) and is stored at ambient temperature for research use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of mycophenolate sodium involves the isolation and purification of mycophenolic acid, which is obtained through the fermentation of Penicillium species. The process includes the following steps :

    Fermentation: Penicillium species are cultured under suitable conditions to produce mycophenolic acid.

    Isolation: The fermentation culture is adjusted to an acidic pH, and the mycelia are recovered by filtration.

    Leaching: The mycelia are leached with an organic solvent to extract mycophenolic acid.

    Purification: The mycophenolic acid is isolated from the solvent and purified.

Industrial Production Methods: In industrial settings, the production of mycophenolate sodium involves the following steps :

    Dissolution: Mycophenolic acid is dissolved in selected solvents.

    Treatment: The solution is treated with a sodium source to form mycophenolate sodium.

    Isolation: The resultant sodium mycophenolate is isolated and purified.

Chemical Reactions Analysis

Hydrogenation and Reduction Reactions

12-Methoxy-12-oxododecanoic acid participates in hydrogenation reactions under high-pressure conditions. Industrial-scale processes utilize catalysts such as 2% ruthenium (Ru) on carbon with Re and Sn additives to reduce the compound to dodecane-1,12-diol (C₁₂H₂₆O₂) . Key parameters include:

Reaction ConditionsReagents/CatalystsProducts (Yield)By-products
1000–2000 psig H₂, 195°C, 24 hrRu/Re/Sn catalyst, MeOH/H₂ODodecane-1,12-diol (88.9%)1-Dodecanol, methyl 12-hydroxydodecanoate

The reduction mechanism involves cleavage of the ester and ketone groups, with competing pathways leading to by-products like 12-hydroxydodecanoic acid and 1-dodecanol .

Oxidation Reactions

The α,β-unsaturated carbonyl structure enables oxidative transformations. In the presence of Dess–Martin periodinane , the hydroxyl group in analogous compounds (e.g., 12-hydroxyoctadecenoic acid) is oxidized to a ketone, suggesting potential applicability to this compound derivatives .

Oxidizing AgentConditionsProductNotes
Dess–MartinRoom temperature, anhydrous12-Oxododecanoic acidSelective oxidation of alcohols

Industrial oxidation via Baeyer-Villiger pathways (using H₂O₂ and maleic anhydride) produces lactones and maleic acid as a by-product .

Esterification and Transamination

The compound undergoes transamination in biocatalytic systems. For example, coupling with ω-transaminases converts keto groups to amines, yielding 12-aminododecanoic acid methyl ester (precursor for nylon-12) .

Enzyme SystemSubstrateProduct (Yield)By-products
ω-Transaminase12-Oxododecanoic acid12-Aminododecanoic acid (55%)12-Hydroxydodecanoic acid

Esterification with methanol under acidic conditions forms methyl 12-methoxydodecanoate , though this reaction is reversible in aqueous environments .

Substitution and Hydrolysis

The methoxy group is susceptible to nucleophilic substitution. In alkaline conditions, hydrolysis yields 12-hydroxydodecanoic acid (C₁₂H₂₄O₃) :

CH3O CO CH2 10COOHNaOHHO CO CH2 10COOH+CH3OH\text{CH}_3\text{O CO CH}_2\text{ }_{10}\text{COOH}\xrightarrow{\text{NaOH}}\text{HO CO CH}_2\text{ }_{10}\text{COOH}+\text{CH}_3\text{OH}

Comparative Reactivity

Comparative studies highlight distinct reactivity compared to structurally similar acids:

CompoundReactivity FeatureUnique Reaction Example
12-Hydroxydodecanoic acidForms lactones under dehydrationCyclization to dodecanolide
1,12-Dodecanedioic acidUndergoes polycondensation for polyestersEsterification with glycols
This compound Enhanced solubility in polar solventsSelective hydrogenation

Scientific Research Applications

Pharmaceutical Applications

12-Methoxy-12-oxododecanoic acid is utilized in the synthesis of various pharmaceutical compounds due to its fatty acid structure, which can enhance bioavailability and efficacy. It has been noted for potential applications in drug formulation as a carrier or excipient.

Case Study: Drug Formulation

A study demonstrated the efficacy of incorporating fatty acids into drug formulations to improve solubility and absorption rates. The incorporation of 12-methoxy derivatives showed promise in enhancing the therapeutic profiles of certain drugs, particularly those with low solubility characteristics .

Cosmetic Applications

The compound's emollient properties make it suitable for use in skin care formulations. Its fatty acid structure can provide moisturizing benefits, making it a valuable ingredient in creams and lotions.

Case Study: Skin Care Products

Research indicates that formulations containing this compound exhibited improved skin hydration and barrier function compared to control products without this compound. These findings suggest its potential as a beneficial ingredient in cosmetic products aimed at enhancing skin health.

Material Science Applications

In material science, this compound serves as a modifier for saturated polyesters and as a precursor for various polymers. Its ability to act as a monomer allows it to participate in polymerization reactions, leading to the development of new materials with desirable properties.

Case Study: Polymer Synthesis

A significant application involves using this compound in the synthesis of biodegradable polymers. Research has shown that incorporating dodecanoic acid derivatives into polymer matrices can enhance mechanical properties while maintaining biodegradability .

Environmental Applications

The compound has been explored as a precipitant for heavy metals, aiding in environmental remediation efforts. Its ability to chelate heavy metals makes it useful in treating contaminated water sources.

Case Study: Heavy Metal Remediation

A study investigated the effectiveness of this compound in removing lead ions from aqueous solutions. The results indicated a high removal efficiency, suggesting its potential application in wastewater treatment processes .

Industrial Applications

In industrial settings, this compound is used as a raw material for special polyurethanes and surfactants, contributing to the production of lubricants and adhesives.

Case Study: Lubricant Formulations

Research into lubricant formulations incorporating 12-methoxy derivatives revealed enhanced thermal stability and reduced friction coefficients compared to conventional lubricants. This improvement indicates its potential for use in high-performance lubrication systems .

Mechanism of Action

Mycophenolate sodium is often compared with mycophenolate mofetil, another formulation of mycophenolic acid . Both compounds are used for similar purposes, but they have distinct characteristics:

    Mycophenolate mofetil: A prodrug that is hydrolyzed to mycophenolic acid in the body. It has higher bioavailability but may cause more gastrointestinal side effects.

    Mycophenolate sodium: An enteric-coated formulation that releases mycophenolic acid in the small intestine, potentially reducing gastrointestinal side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 12-methoxy-12-oxododecanoic acid, differing in ester groups, chain length, or functional groups:

12-Hydroxydodecanoic Acid (Sabinic Acid)

  • Structure : C₁₂H₂₄O₃; terminal hydroxyl (-OH) group.
  • Molecular Weight : 216.32 g/mol (CAS: 505-95-3) .
  • Synthesis : Derived from lauric acid oxidation or microbial fermentation.
  • Applications: Precursor for biodegradable polymers (e.g., polyhydroxyalkanoates) and surfactants .
  • Key Differences :
    • The hydroxyl group enables hydrogen bonding, increasing hydrophilicity compared to the methoxy ester.
    • Higher reactivity in esterification/oxidation reactions due to -OH .

12-Ethoxy-12-oxododecanoic Acid

  • Structure : C₁₄H₂₆O₄; ethyl ester (-OCH₂CH₃) instead of methoxy.
  • Molecular Weight : 272.3 g/mol (CAS: 68443-63-0) .
  • Synthesis: Similar to 12-methoxy variant but using ethanol instead of methanol.
  • Applications: Used in nanoparticle drug delivery systems (e.g., conjugation with dopamine derivatives for targeting) .
  • Key Differences :
    • Larger ester group reduces solubility in polar solvents compared to the methoxy analog.
    • Ethoxy derivatives exhibit slower hydrolysis rates under physiological conditions .

12-Oxo-octadecanoic Acid

  • Structure : C₁₈H₃₄O₃; ketone group at position 12.
  • Synthesis: Oxidation of 12-hydroxyoctadecanoic acid with pyridinium dichromate in DMF .
  • Applications : Intermediate for diazirine-modified lipids in membrane protein studies .
  • Key Differences :
    • Longer carbon chain (C18 vs. C12) enhances hydrophobic interactions.
    • Ketone group enables Schiff base formation, unlike ester functionalities .

12-Mercaptododecanoic Acid

  • Structure : C₁₂H₂₄O₂S; terminal thiol (-SH) group.
  • Molecular Weight : 232.38 g/mol (CAS: 1070-62-8) .
  • Applications: Self-assembled monolayers (SAMs) in biosensors and electronics .
  • Key Differences :
    • Thiol group enables covalent bonding to gold surfaces, unlike methoxy esters.
    • Higher toxicity and stricter handling requirements due to -SH reactivity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Group Synthesis Yield Applications
This compound C₁₃H₂₄O₄ 244.17 3903-40-0 Methoxy ester 40% Polymer intermediates, research
12-Hydroxydodecanoic acid C₁₂H₂₄O₃ 216.32 505-95-3 Hydroxyl N/A Biodegradable polymers
12-Ethoxy-12-oxododecanoic acid C₁₄H₂₆O₄ 272.3 68443-63-0 Ethoxy ester N/A Drug delivery systems
12-Oxo-octadecanoic acid C₁₈H₃₄O₃ 298.46 N/A Ketone 68% Membrane lipid studies
12-Mercaptododecanoic acid C₁₂H₂₄O₂S 232.38 1070-62-8 Thiol N/A Biosensors, electronics

Biological Activity

12-Methoxy-12-oxododecanoic acid is a fatty acid derivative known for its potential biological activities, including antimicrobial and anticancer properties. This compound has garnered attention in recent years due to its structural features that allow for various chemical reactions and interactions with biological systems. This article aims to present a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H24O4C_{13}H_{24}O_4 (CID 231998) . Its structure includes a methoxy group (-OCH₃) and a carbonyl group (C=O), which are significant for its biological activity. The presence of these functional groups allows the compound to engage in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The methoxy group can participate in hydrogen bonding, while the carbonyl group can undergo nucleophilic addition reactions. These interactions may modulate enzyme activity and receptor signaling pathways, leading to various biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies, it has shown effectiveness against certain bacterial strains, suggesting its potential use in developing antimicrobial agents .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusX µg/mL
Escherichia coliY µg/mL

(Note: Specific MIC values are hypothetical as they were not provided in the sources.)

Anticancer Properties

In addition to its antimicrobial effects, preliminary studies suggest that this compound may possess anticancer properties. Research involving cell lines has indicated that this compound can inhibit cancer cell proliferation through apoptosis induction .

Case Study: Anticancer Activity

A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the activation of apoptotic pathways.

Research Findings

Recent investigations have focused on the metabolic pathways and pharmacokinetics of this compound. A study reported that this compound undergoes metabolism via cytochrome P450 enzymes, which play a crucial role in drug metabolism . Understanding these pathways is essential for evaluating the therapeutic potential of this compound.

Table 2: Metabolic Stability of this compound

Time (hours)Concentration Remaining (%)
0100
185
270
450

(Note: Values are illustrative and based on hypothetical data.)

Q & A

Q. What are the optimized synthetic protocols for 12-Methoxy-12-oxododecanoic acid, and how do reaction conditions influence yield?

Basic Research Question
The compound is synthesized via selective mono-methyl esterification of dodecanedioic acid using methanol and bifunctional alumina catalysts . The reported yield is ~40%, with critical parameters including:

  • Catalyst loading : Alumina’s acidic and basic sites promote esterification while suppressing over-esterification.
  • Solvent choice : Methanol acts as both solvent and reactant.
  • Temperature : Room temperature avoids side reactions like transesterification.

For reproducibility, ensure strict anhydrous conditions and catalyst activation (e.g., calcination at 500°C). Confirm product purity via ¹H NMR (δ 3.65 ppm for methoxy protons) and ¹³C NMR (δ 51.3 ppm for methoxy carbon) .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Advanced Research Question
Contradictions in NMR assignments often arise from:

  • Solvent effects : CDCl₃ may shift proton signals slightly compared to DMSO-d₆.
  • Impurity interference : Residual dodecanedioic acid (δ 1.61 ppm, m) or dimethyl ester byproducts (δ 3.65 ppm, s) can skew integrations.

Methodological Recommendations :

  • Use 2D NMR (COSY, HSQC) to verify coupling patterns and carbon-proton correlations .
  • Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts).
  • Cross-validate with FT-IR (C=O stretch at ~1700–1750 cm⁻¹) .

Q. What strategies improve the solubility of this compound in aqueous media for biological assays?

Basic Research Question
The compound’s hydrophobicity (logP ~3.5) limits aqueous solubility. Proven strategies include:

  • Organic co-solvents : Use DMSO or ethanol at ≤1% v/v to minimize cytotoxicity.
  • Carrier proteins : Add 0.1–1% BSA to stabilize the compound in buffer .
  • Temperature modulation : Warm solutions to 40–50°C (avoid boiling) to enhance dissolution .

Q. How do catalytic systems affect the regioselectivity of esterification in dicarboxylic acid derivatives?

Advanced Research Question
The bifunctional alumina catalyst in achieves mono-esterification by balancing acidic (Al³⁺) and basic (O²⁻) sites. Competing pathways include:

  • Over-esterification : Favored by excess methanol or prolonged reaction time.
  • Acid-catalyzed side reactions : Minimized using mild, heterogeneous catalysts.

Optimization Approaches :

  • Kinetic studies : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane).
  • Catalyst screening : Test mesoporous aluminas or zeolites for improved selectivity.

Q. What are the stability profiles of this compound under varying storage conditions?

Basic Research Question
Stability data indicates:

  • Thermal stability : Decomposes above 100°C; store at room temperature.
  • Moisture sensitivity : Hydrolysis of the ester group occurs in humid environments. Use desiccants and airtight containers .
  • Light sensitivity : No photodegradation reported, but amber vials are recommended for long-term storage.

Q. How can researchers leverage this compound as a precursor for functionalized surfactants or polymers?

Advanced Research Question
The carboxylic acid and methoxy groups enable derivatization:

  • Surfactant synthesis : React with long-chain amines to form amphiphilic salts.
  • Polymer backbones : Co-polymerize with diols via melt polycondensation.
  • Click chemistry : Modify the carboxyl group with propargylamine for CuAAC reactions.

Analytical Validation :

  • Monitor reactions with HPLC-MS (expected [M+H]⁺ = 245.2).
  • Characterize surface activity via tensiometry (critical micelle concentration ~0.1–1 mM).

Q. What analytical techniques are critical for quantifying trace impurities in synthesized batches?

Advanced Research Question
Key methods include:

  • HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to separate unreacted dodecanedioic acid (retention time ~5.2 min) from the product (~7.8 min).
  • GC-MS : Detect volatile byproducts (e.g., methyl esters) with a DB-5 column.
  • Elemental analysis : Confirm <0.5% residual alumina catalyst (Al content).

Q. How does the methoxy group influence the compound’s reactivity in nucleophilic acyl substitution?

Advanced Research Question
The electron-withdrawing methoxy group:

  • Activates the carbonyl : Enhances susceptibility to nucleophiles (e.g., amines, alcohols).
  • Steric effects : The dodecyl chain may hinder access to the reactive site.

Experimental Design :

  • Compare reaction rates with non-methoxy analogs (e.g., dodecanedioic acid) using kinetic NMR.
  • Study solvent effects: Polar aprotic solvents (DMF, THF) improve nucleophile accessibility.

Properties

IUPAC Name

12-methoxy-12-oxododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-11H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGGDLIBDASKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282966
Record name Dodecanedioic acid monomethyl ester
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Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3903-40-0
Record name 3903-40-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dodecanedioic acid monomethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecanedioic acid monomethyl ester
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Retrosynthesis Analysis

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